molecular formula C9H5ClF2N2S B14772537 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine

5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine

Cat. No.: B14772537
M. Wt: 246.66 g/mol
InChI Key: UCKVBOODUXZIFN-UHFFFAOYSA-N
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Description

5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-3,6-difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine typically involves the reaction of 2-chloro-3,6-difluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .

Scientific Research Applications

5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.

    Medicine: It has potential anticancer properties and is being investigated for its efficacy against various cancer cell lines.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Difluorophenyl)thiazol-2-amine
  • 5-(2-Chloro-4-fluorophenyl)thiazol-2-amine
  • 5-(2-Bromo-3,6-difluorophenyl)thiazol-2-amine

Uniqueness

5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy in various applications .

Properties

Molecular Formula

C9H5ClF2N2S

Molecular Weight

246.66 g/mol

IUPAC Name

5-(2-chloro-3,6-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5ClF2N2S/c10-8-5(12)2-1-4(11)7(8)6-3-14-9(13)15-6/h1-3H,(H2,13,14)

InChI Key

UCKVBOODUXZIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C2=CN=C(S2)N)Cl)F

Origin of Product

United States

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